molecular formula C9F17N B3286318 Heptadecafluorononanenitrile CAS No. 82416-71-5

Heptadecafluorononanenitrile

Cat. No. B3286318
CAS RN: 82416-71-5
M. Wt: 445.08 g/mol
InChI Key: QXLCIRIVPLDAGS-UHFFFAOYSA-N
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Description

Heptadecafluorononanenitrile (HN) is a synthetic compound that has gained attention in the scientific community due to its unique chemical properties. This compound is composed of carbon, nitrogen, and fluorine atoms, and has a molecular formula of C9F17N. HN is a highly fluorinated compound that is insoluble in water and organic solvents.

Mechanism of Action

The mechanism of action of Heptadecafluorononanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Heptadecafluorononanenitrile has been shown to selectively target cancer cells, while sparing normal cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Heptadecafluorononanenitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. Heptadecafluorononanenitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Heptadecafluorononanenitrile in lab experiments is its high fluorine content, which makes it an excellent candidate for studying fluorine chemistry. Heptadecafluorononanenitrile is also relatively stable and easy to handle, which makes it a convenient reagent for synthetic chemistry. However, the high cost of Heptadecafluorononanenitrile and the limited availability of the compound may pose a challenge for some research groups.

Future Directions

There are several potential future directions for research on Heptadecafluorononanenitrile. One area of interest is the development of new synthetic methods for Heptadecafluorononanenitrile and its derivatives, which could lead to the synthesis of novel fluorinated compounds with unique properties. Another area of interest is the investigation of Heptadecafluorononanenitrile as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the study of Heptadecafluorononanenitrile's interactions with biological systems, including proteins and nucleic acids, could provide insights into its mechanism of action and potential applications in drug discovery.

Scientific Research Applications

Heptadecafluorononanenitrile has been extensively studied for its potential application in various fields, including materials science, organic chemistry, and pharmacology. In materials science, Heptadecafluorononanenitrile is used as a building block for the synthesis of novel fluorinated polymers with unique properties, such as high thermal stability and low surface energy. In organic chemistry, Heptadecafluorononanenitrile is used as a reagent for the synthesis of complex organic molecules, such as fluorinated amino acids and peptides. In pharmacology, Heptadecafluorononanenitrile has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCIRIVPLDAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895458
Record name Heptadecafluorononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82416-71-5
Record name Heptadecafluorononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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